Superior In Vitro Potency vs. Mefloquine Against Chloroquine-Resistant P. falciparum Isolates
Halofantrine demonstrates significantly higher in vitro potency against chloroquine-resistant P. falciparum isolates compared to mefloquine. The study's findings indicate a clear potency advantage for halofantrine in this clinically relevant context. [1]
| Evidence Dimension | In vitro potency (IC50) |
|---|---|
| Target Compound Data | 1.14 nM (mean IC50, n=47 isolates) |
| Comparator Or Baseline | Mefloquine: 3.20 nM (mean IC50, n=47 isolates) |
| Quantified Difference | Halofantrine is 2.8-fold more potent than mefloquine (3.20 / 1.14 = 2.8x). |
| Conditions | Isotopic semimicro drug susceptibility test against 47 chloroquine-resistant African isolates of P. falciparum. |
Why This Matters
This data supports the selection of halofantrine as a reference compound or lead scaffold in discovery programs targeting drug-resistant malaria parasites, where higher potency can be a critical advantage.
- [1] Basco LK, Le Bras J. In Vitro Activity of Halofantrine and its Relationship to other Standard Antimalarial Drugs against African Isolates and Clones of Plasmodium Falciparum. The American Journal of Tropical Medicine and Hygiene. 1992;47(4):521-527. View Source
